molecular formula C19H18BrNO2 B5200947 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline

8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline

Número de catálogo: B5200947
Peso molecular: 372.3 g/mol
Clave InChI: SBENJXHJJPVJBL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline, also known as BDQ, is a novel antitubercular drug that has been developed to combat the growing problem of drug-resistant tuberculosis. BDQ is a potent inhibitor of the mycobacterial ATP synthase, which is essential for the survival of the tuberculosis bacterium.

Mecanismo De Acción

8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline inhibits the mycobacterial ATP synthase by binding to the c-ring of the F1Fo-ATP synthase complex. This prevents the synthesis of ATP, which is essential for the survival of the tuberculosis bacterium. This compound has a unique mechanism of action compared to other antitubercular drugs, which target cell wall synthesis, DNA synthesis, and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal models and human clinical trials. This compound is metabolized by the liver and excreted in the urine. This compound has been shown to have a long half-life, which allows for once-daily dosing.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline has several advantages for use in lab experiments. It is highly effective against drug-resistant strains of tuberculosis, and it has a unique mechanism of action compared to other antitubercular drugs. However, this compound is expensive to synthesize and requires specialized equipment and expertise.

Direcciones Futuras

There are several future directions for research on 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline. One area of research is the development of new formulations of this compound that can be administered orally. Another area of research is the optimization of the dosing regimen for this compound to maximize its efficacy and minimize its toxicity. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of this compound in different populations, including children and pregnant women. Finally, there is a need for further studies on the mechanism of action of this compound and its potential use in combination therapy with other antitubercular drugs.

Métodos De Síntesis

The synthesis of 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline involves a series of chemical reactions starting from 2,4-dimethylphenol. The first step involves the conversion of 2,4-dimethylphenol to 2-bromo-4,6-dimethylphenol using bromine. The second step involves the conversion of 2-bromo-4,6-dimethylphenol to this compound using quinoline and 2-(2-bromo-4,6-dimethylphenoxy)ethyl bromide. The final step involves the purification of this compound using column chromatography.

Aplicaciones Científicas De Investigación

8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline has been extensively studied for its potential use as a treatment for drug-resistant tuberculosis. In vitro studies have shown that this compound is highly effective against drug-resistant strains of tuberculosis, including multidrug-resistant and extensively drug-resistant strains. In vivo studies have also shown that this compound is effective in treating tuberculosis in animal models.

Propiedades

IUPAC Name

8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2/c1-13-11-14(2)19(16(20)12-13)23-10-9-22-17-7-3-5-15-6-4-8-21-18(15)17/h3-8,11-12H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBENJXHJJPVJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCOC2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.